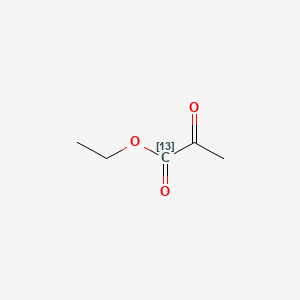

Pyruvic Acid-13C Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyruvic Acid-13C Ethyl Ester is an isotopic labeled precursor of pyruvic acid . It plays an essential role in intermediary cellular metabolism . It has been intensively studied in numerous animal models of systemic and organ-specific disorders whose pathogenesis involves a strong immune component .

Synthesis Analysis

A new synthetic approach provides access to the key precursor of 13C labeled vinyl pyruvate with up to 67% yield . This method uses a palladium-catalyzed procedure . After spin order transfer with parahydrogen, 12% 13C polarization was obtained .Molecular Structure Analysis

The molecular structure of Pyruvic Acid-13C Ethyl Ester is C5H8O3 . It is a derivative of pyruvic acid and is more lipophilic than pyruvate, allowing it to permeate biological membranes by diffusion to enter the cytoplasm or mitochondria .Chemical Reactions Analysis

The chemical reactions of Pyruvic Acid-13C Ethyl Ester involve the hyperpolarization of nuclear spins, which has enabled unique applications in chemistry, biophysics, and particularly metabolic imaging . Parahydrogen-induced polarization (PHIP) offers a fast and cost-efficient way of hyperpolarization .Wissenschaftliche Forschungsanwendungen

Production and Recovery of Pyruvic Acid

Pyruvic acid is an important keto-carboxylic acid and can be manufactured by both chemical synthesis and biotechnological routes . It is used primarily as a feed for the production of pharmaceuticals, such as tyrosine, alanine, etc .

Biotechnological Production

The main obstacle in biotechnological production of pyruvic acid is the development of a suitable microorganism which can provide high yield and selectivity . The culture times of resting cell processes were shorter than direct fermentative methods, but cells still require cultivation, separation from growth medium, and washing before the production phase .

Energy Metabolism

In biochemistry, pyruvate plays a key role and two molecules of pyruvate are produced when one glucose molecule breaks down and further energy can be supplied . Carbohydrates are produced from pyruvate via gluconeogenesis afterward carbohydrates changed subsequently to fatty acids/energy and ultimately to amino acid, alanine and ethanol are produced .

Production of Crop Fortification Agents

Pyruvic acid has also been exploited in the production of crop fortification agents .

Production of Aesthetics and Polymers

Pyruvic acid is used in the production of aesthetics and polymers .

Neutralizing Agents for Contact Lenses

Pyruvic acid is used as a neutralizing agent for contact lenses .

Food Preservatives and Stabilizers

Pyruvic acid is used in food preservatives and stabilizers . It can accelerate the fatty acids metabolic activities in the human being in the form of calcium pyruvate and ultimately results into fat diminution .

Access to Any Site Directed Stable Isotope in Genetically Encoded Amino Acids

Esterification of pyruvic acid in ethanol afforded ethyl pyruvate . This method can be extended to study the protein chain tagged with stable isotope enriched amino acid residues at any position or combinations of positions in the system .

Wirkmechanismus

- Role of Targets :

Target of Action

Mode of Action

Safety and Hazards

Pyruvic Acid-13C Ethyl Ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions of Pyruvic Acid-13C Ethyl Ester research involve its use in in vivo metabolic imaging studies . It is a highly promising tracer for in vivo metabolic MRI . The hyperpolarization of nuclear spins has enabled unique applications in chemistry, biophysics, and particularly metabolic imaging .

Eigenschaften

IUPAC Name |

ethyl 2-oxo(113C)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRCUYVCPSWGCC-HOSYLAQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858355 |

Source

|

| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyruvic Acid-13C Ethyl Ester | |

CAS RN |

905440-74-6 |

Source

|

| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.